Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Pyridine or another suitable organic solvent
Reaction Time: 1-2 hours
The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized thiazole derivatives.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 2-(3-bromobenzamido)thiazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate.
2-(3-bromobenzamido)thiazole-4-carboxylic acid: A hydrolysis product of the ester compound.
Other Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both the bromobenzamido group and the thiazole ring. This combination imparts specific electronic and steric properties that can influence its reactivity and biological activity. The bromine atom, in particular, can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an amide group, and an ethyl ester moiety. The presence of the bromine atom in the benzamido group enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to active sites of target proteins. This interaction may inhibit enzymatic activity or alter receptor signaling pathways, leading to various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties by disrupting microbial cell function.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | Staphylococcus aureus, Escherichia coli |
Control (Ampicillin) | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro assays were conducted on various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that this compound significantly inhibited cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 25 | Apoptosis induction |
HeLa | 30 | Cell cycle arrest |
A549 | 20 | Inhibition of DNA synthesis |
Case Studies
- Study on Antimicrobial Efficacy : In a recent study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives and assessed their antimicrobial properties. This compound exhibited superior activity against Bacillus subtilis and Aspergillus niger, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. This compound showed significant cytotoxicity at concentrations below 50 µM, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWWYGIRPJRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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